molecular formula C16H14N4O2 B4952572 N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline

Cat. No.: B4952572
M. Wt: 294.31 g/mol
InChI Key: FJTAIJOTDFXEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-amino-2-(4-phenylimidazol-1-yl)aniline.

Scientific Research Applications

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitro-2-(4-methylimidazol-1-yl)aniline
  • N-methyl-4-nitro-2-(4-ethylimidazol-1-yl)aniline
  • N-methyl-4-nitro-2-(4-benzylimidazol-1-yl)aniline

Uniqueness

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to other similar compounds. The phenyl group also contributes to its potential bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-4-nitro-2-(4-phenylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-17-14-8-7-13(20(21)22)9-16(14)19-10-15(18-11-19)12-5-3-2-4-6-12/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTAIJOTDFXEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.